1,2-Dioctanoyl-sn-glycero-3-phosphocholine
Description
Contextualizing DiC8-PC as a Synthetic Phosphatidylcholine Analog
DiC8-PC is a glycerophospholipid with a chemical structure consisting of a glycerol (B35011) backbone, two octanoyl (eight-carbon) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group attached to the sn-3 position. larodan.com This structure makes it a synthetic analog of naturally occurring phosphatidylcholines, which are major components of eukaryotic cell membranes. uu.nl
The key distinction of DiC8-PC lies in its short acyl chains. Unlike long-chain phospholipids (B1166683) that typically have fatty acid tails of 16 carbons or more and self-assemble into bilayer structures (lamellar phases) in aqueous solutions, short-chain phospholipids like DiC8-PC exhibit different aggregation behavior. nih.gov Due to the smaller hydrophobic portion relative to the hydrophilic headgroup, DiC8-PC molecules are more water-soluble and, above a certain concentration, they form small, spherical aggregates called micelles. nih.govphospholipid-research-center.com This concentration is known as the critical micelle concentration (CMC). The ability to form micelles is a defining characteristic of detergents, and it is this property that makes DiC8-PC a mild and effective detergent for membrane research. nih.gov
The physicochemical properties of DiC8-PC are summarized in the table below, alongside a comparison with other short-chain phosphatidylcholine analogs to highlight the influence of acyl chain length on these characteristics.
| Property | 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DiC6-PC) | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DiC7-PC) | 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DiC8-PC) |
| Molecular Formula | C₁₉H₃₈NO₈P | C₂₁H₄₂NO₈P | C₂₄H₄₈NO₈P |
| Molecular Weight | 451.49 g/mol | 479.54 g/mol | 509.61 g/mol larodan.com |
| Critical Micelle Concentration (CMC) | ~15 mM | ~1.4 mM | ~0.27 mM |
Data for DiC6-PC and DiC7-PC are included for comparative purposes.
The trend of decreasing CMC with increasing acyl chain length is evident from the table. This is because the greater hydrophobicity of the longer acyl chains drives the molecules to aggregate at lower concentrations to minimize their contact with water. The specific CMC of DiC8-PC makes it a versatile tool, as it allows for the controlled solubilization of membranes and membrane proteins by adjusting its concentration.
Historical Trajectory of Short-Chain Phosphatidylcholine Research in Membrane Science
The study of phospholipids dates back to the 19th century, with the initial discovery of a phosphorus-containing lipid in egg yolk by Theodore Nicolas Gobley in 1847, which he named lecithin (B1663433) (phosphatidylcholine). nih.govwikipedia.org Early research focused on the chemical structure and properties of these molecules. The concept of the lipid bilayer as the fundamental structure of biological membranes was proposed by Gorter and Grendel in 1925 and later refined in the fluid mosaic model by Singer and Nicolson in 1972. nih.gov This model solidified the central role of phospholipids as the building blocks of cell membranes.
The use of synthetic phospholipids in research gained traction as scientists sought to create more defined and controlled model systems to study membrane properties and the function of membrane-embedded proteins. nih.gov While natural phospholipids are complex mixtures of different acyl chains, synthetic phospholipids with defined chain lengths and saturation levels allowed for more precise experiments. phospholipid-research-center.com
The specific focus on short-chain phosphatidylcholines emerged from the need for mild detergents that could solubilize membrane proteins without denaturing them. Traditional detergents often disrupt the native structure and function of these proteins. Researchers discovered that short-chain PCs, due to their structural similarity to membrane lipids, could effectively break down the lipid bilayer and form mixed micelles with membrane proteins, while preserving their biological activity. nih.gov This was a significant advancement, as it enabled the purification and structural characterization of many integral membrane proteins that were previously intractable. Evidence has shown that short-chain PCs are superior to many other detergents in this regard because they are thought to interact primarily with the lipid bilayer rather than the membrane proteins themselves. nih.gov
Current Research Paradigms and the Significance of DiC8-PC in Biological Systems
DiC8-PC continues to be a crucial tool in modern biological research, with its applications extending beyond simple membrane protein solubilization. Its significance lies in its ability to create various model membrane systems that mimic different aspects of cellular environments.
Detailed Research Findings and Applications:
Solubilization and Structural Studies of Membrane Proteins: A primary application of DiC8-PC is in the solubilization of membrane proteins for structural and functional analysis. nih.gov By disrupting the cell membrane, DiC8-PC can extract integral membrane proteins and keep them in a soluble, and often active, state within mixed micelles. This is a critical first step for techniques like X-ray crystallography and cryo-electron microscopy, which require purified and stable protein samples. The mild nature of DiC8-PC helps to maintain the native conformation of the protein, which is essential for understanding its function. nih.gov
Formation of Bicelles: DiC8-PC is a key component in the formation of bicelles, which are discoidal model membranes. diva-portal.orgnih.gov Bicelles are typically formed by mixing a long-chain phospholipid (like DMPC) with a short-chain phospholipid, such as DiC8-PC. The long-chain lipids form a planar bilayer region, while the short-chain lipids act as a detergent, shielding the hydrophobic edges of the bilayer from the aqueous environment. diva-portal.org These small, stable, and optically clear membrane mimetics are particularly useful in solution-state Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of membrane-associated proteins and peptides. nih.gov
Lipid-Protein Interaction Studies: Understanding how lipids interact with membrane proteins is crucial for elucidating their function. DiC8-PC can be used in various biophysical assays to study these interactions. For instance, in molecular dynamics simulations, DiC8-PC can be part of the simulated membrane environment to investigate how specific lipids influence protein conformation and dynamics. nih.gov Experimental techniques can also probe the selective binding of lipids to membrane proteins, where DiC8-PC can be used to control the lipid environment. nih.gov
Model Membrane Dynamics and Properties: Researchers use DiC8-PC to create model membranes to study fundamental properties of lipid bilayers, such as fluidity, phase behavior, and the effects of other molecules like cholesterol. nih.gov By incorporating DiC8-PC into lipid vesicles, researchers can modulate the properties of the membrane and observe the consequences for embedded proteins or other cellular processes.
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIXRNNWDBPKPW-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334462 | |
| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19191-91-4 | |
| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Synthesis and Metabolic Transformations of Phosphatidylcholine Analogs
Endogenous Biosynthesis of Phosphatidylcholine via the CDP-Choline Pathway
| Step | Enzyme | Substrates | Products | Significance |
|---|---|---|---|---|
| 1 | Choline (B1196258) Kinase (CK) | Choline, ATP | Phosphocholine (B91661), ADP | First committed step of the pathway. wikipedia.org |
| 2 | CTP:phosphocholine cytidylyltransferase (CCT) | Phosphocholine, CTP | CDP-choline, Pyrophosphate | Rate-limiting step of the pathway. wikipedia.org |
| 3 | Cholinephosphotransferase 1 (CHPT1) | CDP-choline, 1,2-Diacylglycerol | Phosphatidylcholine, CMP | Final step, producing phosphatidylcholine. wikipedia.orgontosight.ai |
Cholinephosphotransferase 1 (CHPT1) is an integral membrane enzyme that catalyzes the final, decisive step in the de novo synthesis of phosphatidylcholine. ontosight.ainih.govuniprot.org Located primarily in the Golgi apparatus and endoplasmic reticulum, CHPT1 facilitates the transfer of the phosphocholine moiety from CDP-choline to the free hydroxyl group of a 1,2-diacylglycerol (DAG) molecule. nih.govuniprot.orgnih.gov This reaction yields phosphatidylcholine and cytidine (B196190) monophosphate (CMP). ontosight.aiwikipedia.org By executing this critical step, CHPT1 plays a central role in the formation and maintenance of vesicular membranes, which is essential for numerous cellular processes including membrane fluidity, cell signaling, and lipid metabolism. ontosight.aiuniprot.org The enzymatic activity of CHPT1 requires the presence of magnesium (Mg2+) or manganese (Mn2+) ions as cofactors. uniprot.org
The enzymatic reaction catalyzed by CHPT1 involves the transfer of a choline phosphate (B84403) group from the activated donor, CDP-choline, to the acceptor molecule, 1,2-diacylglycerol. ontosight.aiwikipedia.org This transferase reaction is the culmination of the Kennedy pathway. nih.gov The two primary substrates for this reaction are CDP-choline, a high-energy compound, and 1,2-diacylglycerol, a lipid molecule. wikipedia.orgwikipedia.org The enzyme, with the systematic name CDP-choline:1,2-diacylglycerol cholinephosphotransferase, brings these substrates together within its active site. wikipedia.org The reaction results in the formation of a phosphodiester bond, linking the diacylglycerol backbone to the choline head group, thereby creating phosphatidylcholine. youtube.com The other product of this reaction is CMP, which is released and can be recycled back into the nucleotide pool. wikipedia.org This specific enzymatic step ensures the targeted synthesis of phosphatidylcholine for incorporation into cellular membranes. ontosight.ai
Enzymatic Hydrolysis of DiC8-PC by Phospholipases
Phospholipase D (PLD) is a widely distributed enzyme that catalyzes the hydrolysis of the terminal phosphodiester bond in phospholipids (B1166683), with a principal substrate being phosphatidylcholine (PC). wikipedia.orgnih.gov The action of PLD on a PC substrate, such as 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DiC8-PC), results in the production of phosphatidic acid (PA) and the release of the free head group, choline. wikipedia.orgprofacgen.com This hydrolytic activity is a key component of various cellular signaling pathways, as the product, phosphatidic acid, functions as an important lipid second messenger involved in processes like vesicle trafficking and cytoskeletal rearrangement. profacgen.com In addition to hydrolysis, PLD can also catalyze a unique transphosphatidylation reaction if a primary alcohol is present, which is a hallmark used to specifically assay for its activity. nih.gov
| Reaction Type | Substrates | Enzyme | Products |
|---|---|---|---|
| Hydrolysis | Phosphatidylcholine, H₂O | Phospholipase D (PLD) | Phosphatidic Acid, Choline. wikipedia.org |
| Transphosphatidylation | Phosphatidylcholine, Primary Alcohol (e.g., Ethanol) | Phospholipase D (PLD) | Phosphatidylalcohol (e.g., Phosphatidylethanol), Choline. nih.gov |
While mammalian PLD is generally selective for phosphatidylcholine, the specificity can be influenced by the fatty acid chain length of the substrate. wikipedia.orgnih.gov Research indicates that PLD exhibits a broad substrate specificity with a preference for lipophilic substrates. researchgate.net Short-chain phosphatidylcholines, like DiC8-PC, are effective substrates for PLD. nih.gov Studies on various phospholipases have demonstrated that short-chain PCs can activate enzymes at concentrations corresponding to their critical micelle concentration. While extensive research has been conducted on altering the substrate specificity of PLD through protein engineering to accommodate bulky acceptor alcohols for transphosphatidylation, the intrinsic specificity of different mammalian PLD isozymes (e.g., PLD1 and PLD2) towards short-chain PCs versus long-chain PCs is an area of ongoing investigation. nih.govresearchgate.net However, the ability of PLD to hydrolyze short-chain analogs of phosphatidylcholine is well-established. nih.gov
The physical properties of short-chain phosphatidylcholines, such as DiC8-PC and di-C10 PC, make them particularly useful for in vitro enzyme assays. nih.gov Unlike their long-chain counterparts which are insoluble in water and require detergents to form micelles for enzyme interaction, short-chain PCs are soluble in aqueous solutions. nih.gov This solubility allows for the development of detergent-free assay systems for measuring PLD activity. nih.gov The absence of detergents is advantageous as they can interfere with enzyme structure and function. In a typical assay, PLD activity is monitored by measuring the production of choline from the hydrolysis of the PC substrate. windows.net This is often done using a coupled enzyme assay where choline oxidase oxidizes the released choline, producing hydrogen peroxide, which then reacts with a fluorescent or colorimetric probe. nih.govwindows.net The use of soluble, short-chain substrates like DiC8-PC simplifies the assay setup and provides a reliable method for quantifying PLD activity in various biological preparations. nih.govnih.gov
Hydrolysis by Secreted Phospholipase A2 (sPLA2) Isozymes
Secreted phospholipases A2 (sPLA2) are a group of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. nih.govescholarship.org These enzymes are typically small, require calcium for catalysis, and act at the interface of lipid aggregates like micelles or vesicles. escholarship.orgill.eu The compound this compound (DiC8-PC) serves as a valuable substrate for studying the kinetics and mechanism of sPLA2s due to its short acyl chains, which confer solubility properties that facilitate in vitro assays.
A key characteristic of many sPLA2 enzymes, such as the one from bovine pancreas, is "interfacial activation," where the enzyme's catalytic activity dramatically increases when the substrate concentration exceeds its critical micelle concentration (CMC) and forms aggregates. nih.gov In contrast, sPLA2 from bee venom does not exhibit this pronounced interfacial activation and can efficiently hydrolyze both monomeric and micellar forms of phospholipids. nih.gov
Studies using a conformationally restricted analog of DiC8-PC, known as Cp-DC8PC, have shed light on these differences. The bee venom sPLA2 was found to be a relatively good substrate for this analog, suggesting that the enzyme is not highly sensitive to the specific conformation of its substrate. nih.gov Conversely, bovine pancreatic sPLA2 showed different activities towards the analog compared to DiC8-PC, indicating that the activity of pancreatic sPLA2 is more significantly influenced by the substrate's conformation within the lipid aggregate. nih.gov This highlights the usefulness of short-chain phosphatidylcholines like DiC8-PC in probing the mechanistic differences between sPLA2 isozymes.
| Enzyme Source | Key Characteristic | Activity on Monomeric Substrate | Activity on Micellar Substrate | Reference |
|---|---|---|---|---|
| Bovine Pancreas | Exhibits interfacial activation | Low | High | nih.gov |
| Bee Venom | Lacks significant interfacial activation | Efficient | Efficient | nih.gov |
The catalytic activity of sPLA2 is governed by a highly conserved active site. escholarship.org This site features a catalytic dyad composed of a histidine (His-48) and an aspartate (Asp-99) residue, which, along with a calcium ion, facilitates the hydrolysis of the sn-2 ester bond. escholarship.org The mechanism involves the activation of a water molecule by the histidine residue, which then acts as a nucleophile to attack the ester bond. escholarship.org
Interactions with Lysosomal Phospholipase A2 (LPLA2)
Lysosomal phospholipase A2 (LPLA2), also known as group XV PLA2, is an acidic phospholipase found within lysosomes, the cell's recycling organelles. nih.govnih.gov LPLA2 plays a crucial role in the degradation of phospholipids like phosphatidylcholine and phosphatidylethanolamine. nih.gov A deficiency in LPLA2 can lead to the accumulation of these lipids within lysosomes, resulting in a condition known as phospholipidosis. nih.gov Similar to sPLA2s, LPLA2 contains a catalytic triad (B1167595) essential for its hydrolytic activity. nih.gov Its function is critical for maintaining lipid homeostasis, particularly in cells with high phagocytic activity like macrophages. nih.gov
The activity of LPLA2 towards zwitterionic substrates like DiC8-PC is significantly enhanced by the presence of anionic (negatively charged) lipids within the target membrane or lipid vesicle. nih.gov This enhancement is primarily driven by electrostatic interactions between the positively charged enzyme at the acidic pH of the lysosome and the negatively charged lipid surface. nih.gov This attraction facilitates the adsorption of LPLA2 to the lipid-water interface, which is a prerequisite for its enzymatic activity on insoluble substrates. nih.gov
The presence of anionic lipids such as sulfatide, phosphatidylglycerol, or cardiolipin (B10847521) in liposomes containing a phosphatidylcholine substrate has been shown to markedly increase the rate of hydrolysis by LPLA2. nih.govresearchgate.net This stimulatory effect is sensitive to factors that disrupt electrostatic interactions, such as increased ionic strength (higher salt concentration) or an increase in pH towards neutral. nih.gov Therefore, the lipid environment, specifically the presence of anionic lipids, is a key regulator of LPLA2's ability to degrade phosphatidylcholines.
| Factor | Effect on LPLA2 Activity | Mechanism | Reference |
|---|---|---|---|
| Acidic pH | Enhances | Optimal pH for enzyme function and promotes positive charge on LPLA2. | nih.gov |
| Anionic Lipids (e.g., Sulfatide) | Enhances | Promotes electrostatic binding of LPLA2 to the lipid membrane surface. | nih.govresearchgate.net |
| Increased Ionic Strength (NaCl) | Reduces | Weakens the electrostatic attraction between LPLA2 and anionic membranes. | nih.gov |
| Neutral pH | Reduces | Abolishes the binding of LPLA2 to anionic membranes. | nih.gov |
Physiological Relevance of DiC8-PC in Phospholipid Metabolism
Phospholipids are fundamental components of cellular membranes and play critical roles in cell signaling and metabolism. frontiersin.org The hydrolysis of phospholipids by the PLA2 superfamily of enzymes is a key step in numerous physiological processes, releasing fatty acids and lysophospholipids that can act as signaling molecules. escholarship.orgescholarship.org
This compound, due to its short acyl chains, is not a major structural component of biological membranes in the same way as its long-chain counterparts (e.g., those containing palmitic, stearic, or oleic acid). However, it serves as an important model substrate in biochemical and physiological research to elucidate the mechanisms of phospholipid metabolism. Its physical properties, particularly its relatively high critical micelle concentration, make it an ideal tool for studying the kinetics and regulation of enzymes like sPLA2 and LPLA2 in vitro.
By using DiC8-PC, researchers can investigate how different isozymes of PLA2 recognize and process phospholipid substrates and how their activity is modulated by factors such as the physical state of the substrate (monomer vs. micelle) and the surrounding lipid environment. nih.gov The products of DiC8-PC hydrolysis are octanoic acid (a medium-chain fatty acid) and 1-octanoyl-sn-glycero-3-phosphocholine. Understanding how enzymes process this model substrate provides fundamental insights into the broader physiological roles of phospholipid-metabolizing enzymes in processes like inflammation, membrane remodeling, and nutrient digestion.
Membrane Biophysics and Interfacial Dynamics of Dic8 Pc
DiC8-PC in the Construction of Model Membrane Systems
Model membranes are simplified artificial systems that mimic the lipid bilayer of biological membranes, allowing researchers to study specific membrane-related processes in a controlled environment. DiC8-PC is frequently employed in the construction of these models due to its self-assembly characteristics and its ability to form well-defined structures.
One of the primary applications of DiC8-PC is in the formation of stable lipid bilayers and vesicles. medchemexpress.com Due to its amphiphilic nature, with a hydrophilic phosphocholine (B91661) headgroup and two short hydrophobic octanoyl tails, DiC8-PC spontaneously assembles in aqueous solutions to minimize the unfavorable interactions between its hydrocarbon chains and water. This self-assembly leads to the formation of various structures, most notably micelles at lower concentrations and lipid bilayers at higher concentrations.
These bilayers can enclose an aqueous compartment, forming spherical structures known as vesicles or liposomes. The unique chemical properties of DiC8-PC allow it to form these stable bilayers and vesicles, which can encapsulate various molecules. medchemexpress.com The stability of these structures is crucial for their use in biophysical studies, providing a reliable platform to investigate membrane phenomena. The relatively high critical micelle concentration (CMC) of DiC8-PC compared to long-chain phospholipids (B1166683) means that it exists in a dynamic equilibrium between monomeric, micellar, and vesicular forms, a property that is exploited in various experimental protocols.
The reconstitution of membrane proteins into artificial lipid bilayers is a fundamental technique for studying their structure and function, as it isolates the protein from the complex environment of a native cell membrane. nih.gov DiC8-PC is particularly useful in this context. Membrane proteins are typically purified and solubilized using detergents. To reconstitute them into a lipid bilayer, the detergent must be removed.
The process often involves mixing the detergent-solubilized protein with phospholipids, such as DiC8-PC, which can form mixed micelles with the detergent and the protein. As the detergent is slowly removed (e.g., by dialysis or adsorption), the phospholipids self-assemble into a bilayer that incorporates the membrane protein, forming proteoliposomes. nih.gov The use of short-chain phospholipids like DiC8-PC can facilitate this process. Its higher CMC allows for more controlled and rapid detergent removal, which can be crucial for preserving the native structure and activity of the reconstituted protein. These artificial membrane systems are indispensable for a wide range of research applications, from structural biology to functional assays of transport and signaling proteins. nih.gov
Modulation of Membrane Properties by DiC8-PC
The lipid composition of a membrane dictates its physical properties, which in turn regulate the function of embedded proteins and control the passage of molecules across the bilayer. DiC8-PC, when incorporated into lipid bilayers, significantly modulates these properties.
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critically dependent on the length and saturation of the phospholipid acyl chains. The short, saturated eight-carbon chains of DiC8-PC introduce a significant degree of disorder into the lipid bilayer. Compared to membranes composed of longer-chain phospholipids (e.g., those with 16 or 18 carbons), DiC8-PC membranes exhibit substantially higher fluidity. This is because the shorter chains have weaker van der Waals interactions, leading to a lower melting transition temperature (Tm) and a more disordered, fluid state at physiological temperatures.
This increased fluidity has a direct impact on membrane permeability. A more fluid membrane is generally more permeable to water and small solutes. The increased motion and packing defects in a DiC8-PC-containing bilayer create transient pores and increase the likelihood of passive diffusion across the membrane. While cholesterol is a key regulator that typically reduces membrane permeability in longer-chain phospholipid bilayers, the significant disordering effect of DiC8-PC can counteract this. researchgate.net The ability to tune membrane fluidity and permeability by incorporating varying amounts of DiC8-PC makes it a useful component in studies aiming to understand how these properties affect biological processes like drug delivery or toxin-induced pore formation. mdpi.com
Table 1: Comparative Effects of Acyl Chain Length on Model Membrane Properties
| Property | DiC8-PC (Short-Chain) | DPPC (Long-Chain, Saturated) | DOPC (Long-Chain, Unsaturated) |
| Acyl Chain Structure | 2x 8:0 (Saturated) | 2x 16:0 (Saturated) | 2x 18:1 (Unsaturated) |
| Membrane Fluidity | Very High | Low (in gel phase) | High |
| Phase Transition Temp (Tm) | Low (-3 to -8 °C) | High (41 °C) | Low (-17 °C) |
| Bilayer Thickness | Thin | Thick | Intermediate |
| Permeability | High | Low | High |
| Tendency to Form | Micelles, small vesicles | Stable, rigid bilayers | Stable, fluid bilayers |
Single-channel electrophysiology is a powerful technique used to study the function of individual ion channels by incorporating them into an artificial planar lipid bilayer. nih.govnih.gov The composition of this bilayer is critical, as it can influence the channel's activity. The inclusion of DiC8-PC can alter several bilayer properties relevant to these studies.
Firstly, the reduced thickness of a DiC8-PC-containing membrane can create a hydrophobic mismatch with the transmembrane domains of the protein, which can affect the channel's conformational state and gating kinetics. uiuc.edu Secondly, the increased fluidity can alter the lateral pressure profile within the membrane, a key physical force that influences the function of mechanosensitive channels and other membrane proteins. uiuc.edu
Furthermore, short-chain lipids are sometimes used directly in the experimental setup. For instance, water-soluble, short-chain analogs of signaling lipids, such as dioctanoyl phosphoinositide 4,5-bisphosphate (diC8-PIP2), are used to activate channels from the aqueous solution in planar lipid bilayer experiments, demonstrating the utility of the dioctanoyl backbone in such assays. nih.gov The electrical properties of the membrane, such as its capacitance and resistance, are also affected by its thickness and composition, which must be accounted for in electrophysiological recordings. nih.gov The presence of DiC8-PC would generally lead to a higher capacitance due to the thinner dielectric core of the bilayer.
Interactions with Membrane Proteins
The lipid bilayer is not merely a passive solvent for membrane proteins; specific and non-specific interactions between lipids and proteins are crucial for proper protein folding, stability, and function. nih.gov DiC8-PC interacts with membrane proteins through both its phosphocholine headgroup and its short acyl chains.
The phosphocholine headgroup can form electrostatic interactions and hydrogen bonds with charged and polar amino acid residues located at the protein-membrane interface. Molecular dynamics simulations of other phosphatidylcholine bilayers have shown that basic residues like arginine and lysine (B10760008) often "snorkel" to the surface to interact with the negatively charged phosphate (B84403) groups of the lipids. nih.gov
The short octanoyl chains of DiC8-PC primarily engage in hydrophobic interactions with the nonpolar transmembrane domains of the protein. However, the short length of these chains can lead to a hydrophobic mismatch, where the hydrophobic transmembrane region of the protein is thicker than the hydrophobic core of the DiC8-PC bilayer. This mismatch can induce mechanical stress on the protein, potentially altering its conformation and function. In some cases, lipids are found to be integral components of protein structures, acting as "glues" or cofactors essential for stabilizing oligomeric complexes. nih.gov While DiC8-PC itself is not typically a structural lipid in this sense, its role in modulating the physical properties of the surrounding bilayer—such as thickness and lateral pressure—indirectly influences protein behavior and can be used experimentally to probe the sensitivity of membrane proteins to their lipid environment. uiuc.edu
Studies of DiC8-PC with Solubilized Membrane Proteins
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DiC8-PC) plays a crucial role not as a primary solubilizing agent, but as a key component in creating membrane-mimetic environments for the study of membrane proteins that have been previously solubilized by detergents. Its primary application in this context is in the formation of bicelles, which are discoidal fragments of a lipid bilayer stabilized by a detergent or a short-chain phospholipid like DiC8-PC at the rim. nih.govnih.gov These structures provide a more native-like lipid environment compared to traditional detergent micelles, which is often essential for maintaining the structural integrity and function of membrane proteins. researchgate.net
Bicelles are typically formed by mixing a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), with a short-chain phospholipid, like DiC8-PC. biorxiv.org The long-chain lipids form the planar bilayer region, while the short-chain DiC8-PC molecules preferentially accumulate at the high-curvature edges of the bilayer, effectively shielding the hydrophobic acyl chains from the aqueous solvent. nih.gov The size and properties of the bicelles can be tuned by varying the ratio of the long-chain to the short-chain lipid (the q-value). biorxiv.org
The use of DiC8-PC in forming bicelles offers several advantages for the structural and functional studies of solubilized membrane proteins, particularly in nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR studies, small, isotropically tumbling bicelles can be prepared, which allow for the acquisition of high-resolution spectra of the embedded membrane protein. researchgate.net For crystallography, bicelles can provide a lipidic environment that promotes the formation of well-ordered crystals. nih.gov
A key benefit of using bicelle systems is the ability to incorporate specific lipids that may be essential for the protein's activity, thus offering a more biologically relevant context for investigation. nih.gov The process of reconstituting a detergent-solubilized membrane protein into DiC8-PC-containing bicelles is relatively straightforward, often involving the simple mixing of the protein-detergent complex with a pre-formed bicelle solution. nih.gov This approach minimizes the exposure of the protein to potentially destabilizing conditions. researchgate.net
| Application Area | Role of DiC8-PC | Key Advantages | Examples of Techniques |
|---|---|---|---|
| Bicelle Formation | Forms the high-curvature rim of the bicelle, stabilizing the lipid disk. | Provides a more native-like lipid bilayer environment compared to micelles. researchgate.net | Solution NMR, Solid-State NMR |
| Membrane Protein Crystallization | Creates a lipidic medium that can facilitate the growth of protein crystals. | User-friendly and compatible with high-throughput screening methods. nih.gov | X-ray Crystallography |
| Functional Assays | Allows for the incorporation of specific lipids required for protein function. | Enables the study of protein activity in a more biologically relevant context. nih.gov | Enzyme kinetics, ligand binding assays |
Structural Analysis of DiC8-PC Complexes with Viral Proteins, e.g., HIV-1 Matrix Protein
The interaction between the Human Immunodeficiency Virus type 1 (HIV-1) matrix protein (MA) and the plasma membrane of host cells is a critical step in the viral assembly process. Structural studies have revealed that the MA protein specifically interacts with phosphoinositides, particularly phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), which is enriched in the inner leaflet of the plasma membrane. frontiersin.orgnih.gov These interactions are crucial for targeting the Gag polyprotein, of which MA is a domain, to the sites of viral assembly. nih.gov
Due to the insolubility of native PI(4,5)P2 in aqueous solutions, soluble analogs with shorter acyl chains have been instrumental in elucidating the structural details of this interaction through techniques like NMR spectroscopy. frontiersin.orgfrontiersin.org Notably, studies have shown that the hydrophobic binding pocket on the MA protein that accommodates the 2'-acyl chain of PI(4,5)P2 is capable of binding analogs with short chains, including those with eight-carbon atoms, the same length as in DiC8-PC. frontiersin.org This makes DiC8-PC and its derivatives valuable tools for studying the binding dynamics and conformational changes of the HIV-1 MA protein.
The binding of PI(4,5)P2 analogs to the MA protein induces a significant conformational change, leading to the exposure of the N-terminal myristoyl group of the MA protein. frontiersin.orgnih.govfrontiersin.org This myristoyl group is typically sequestered within a hydrophobic pocket of the protein. Its exposure, often referred to as the "myristyl switch," is a key event that promotes the stable anchoring of the Gag polyprotein to the cell membrane. nih.gov
NMR studies using soluble PI(4,5)P2 analogs have allowed for the detailed mapping of the binding interface on the MA protein. frontiersin.org The 2'-acyl chain of the phosphoinositide analog inserts into a hydrophobic cleft on the MA protein, while the inositol (B14025) headgroup interacts with a highly basic region of the protein. frontiersin.org The 1'-acyl chain, however, remains exposed to the solvent. frontiersin.org This "extended lipid" conformation suggests a dual role for PI(4,5)P2 as both a specific recognition signal and a membrane anchor. frontiersin.org
| Finding | Methodology | Significance |
|---|---|---|
| The hydrophobic pocket of the MA protein can accommodate short acyl chains (C4 and C8). frontiersin.orgfrontiersin.org | NMR Spectroscopy | Demonstrates the utility of DiC8-PC and similar short-chain lipids as mimics for studying MA-lipid interactions. |
| Binding of PI(4,5)P2 analogs triggers the exposure of the myristoyl group (myristyl switch). frontiersin.orgnih.gov | NMR Spectroscopy | Reveals a key molecular mechanism for the stable membrane anchoring of the HIV-1 Gag polyprotein. |
| The 2'-acyl chain is sequestered in a hydrophobic cleft, while the 1'-acyl chain is solvent-exposed. frontiersin.org | NMR Spectroscopy | Provides a detailed structural model of the MA-PI(4,5)P2 complex and suggests a dual function for PI(4,5)P2. |
Cellular and Molecular Functional Roles of Dic8 Pc
Effects on Cellular Transport Mechanisms
DiC8-PC exerts considerable influence on cellular transport, primarily through its interaction with the efflux pump P-glycoprotein and its ability to enhance the permeability of biological barriers.
Inhibition of P-glycoprotein (P-gp) Efflux Activity
P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a crucial role in limiting the intracellular concentration of a wide array of xenobiotics, including many therapeutic drugs. researchgate.net This action contributes significantly to multidrug resistance in cancer and reduces the oral bioavailability of numerous pharmaceuticals. nih.gov DiC8-PC has been identified as an effective inhibitor of P-gp activity. nih.govnih.gov Its inhibitory properties offer a potential strategy to overcome P-gp-mediated drug efflux, thereby enhancing the efficacy of co-administered substrate drugs. nih.gov
The efficacy of DiC8-PC as a P-gp inhibitor has been evaluated in comparison to other known inhibitors and pharmaceutical excipients with P-gp modulating properties. nih.gov
In Vitro Studies: In studies utilizing Caco-2 cell monolayers, a widely accepted in vitro model for the human intestinal barrier, DiC8-PC demonstrated potent P-gp inhibition. nih.govnih.govyoutube.com When its performance was compared to the commonly used non-ionic surfactants Tween® 80 and Cremophor® EL, DiC8-PC was found to be a more effective inhibitor of the P-gp substrate rhodamine 123 transport. nih.gov
In Vivo Studies: The practical implications of this inhibitory effect have been demonstrated in animal models. An in vivo study investigating the oral bioavailability of the P-gp substrate drug ritonavir (B1064) found that DiC8-PC was a more potent bioavailability enhancer compared to Tween® 80 and the first-generation competitive P-gp inhibitor, verapamil (B1683045). nih.gov First-generation inhibitors like verapamil and cyclosporin (B1163) A are often limited by low affinity and potential side effects, whereas DiC8-PC, as a phospholipid, presents a potentially better-tolerated alternative due to its physiological structure and degradability in the intestine. nih.govfrontiersin.orgmdpi.com
Table 1: Comparative Efficacy of DiC8-PC as a P-gp Inhibitor
| Model | Compound | Substrate | Observation | Reference |
|---|---|---|---|---|
| In Vitro (Caco-2 cells) | DiC8-PC | Rhodamine 123 | Strongly reduced P-gp efflux activity, superior to Tween® 80 and Cremophor® EL. | nih.gov |
| In Vivo (Oral bioavailability) | DiC8-PC | Ritonavir | Stronger enhancement of oral bioavailability compared to Tween® 80 and verapamil. | nih.gov |
The precise mechanism by which DiC8-PC inhibits P-gp is believed to be complex. While some surfactants are thought to inhibit P-gp by altering the fluidity of the cell membrane, this does not appear to be the primary mechanism for DiC8-PC. nih.gov Fluorescence anisotropy measurements have indicated that the effects of DiC8-PC on membrane fluidity are not directly consistent with its potent P-gp inhibiting effects, suggesting a more specific interaction. nih.gov
The proposed mechanisms for phospholipid-based inhibitors like DiC8-PC include:
Direct Binding and Competition: The inhibitor may bind directly to the P-gp drug-binding pocket, competitively blocking the substrate from binding. frontiersin.org
Allosteric Modulation: DiC8-PC might bind to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that reduces the transporter's activity. nih.govnih.gov This allosteric interaction could prevent the necessary conformational changes P-gp undergoes during the ATP-hydrolysis-driven transport cycle. researchgate.net
Membrane Perturbation: While not the sole mechanism, localized changes in the lipid environment immediately surrounding the P-gp transporter could indirectly affect its function. frontiersin.org P-gp's function is known to be modulated by its lipid environment, including phospholipid headgroup and acyl chain length. frontiersin.org
Permeability Enhancing Effects Across Biological Barriers
Beyond its specific inhibition of P-gp, DiC8-PC has been shown to have a general permeability-enhancing effect across biological barriers. nih.gov This dual action makes it a particularly effective agent for improving drug absorption.
Involvement in Intracellular Signaling Cascades (as precursor/product of enzymatic reactions)
DiC8-PC can be acted upon by cellular enzymes, leading to the generation of products that function as second messengers in intracellular signaling. The primary enzyme in this context is Phospholipase D (PLD), which hydrolyzes the phosphodiester bond of phosphatidylcholines to produce phosphatidic acid (PA) and choline (B1196258). nih.govwikipedia.org PA is a well-established lipid second messenger involved in a variety of cellular processes. nih.govnih.gov
Furthermore, the hydrolysis of DiC8-PC can yield sn-1,2-dioctanoylglycerol (diC8), a synthetic diacylglycerol. This metabolic product is a potent intracellular activator of Protein Kinase C (PKC). nih.govnih.gov PKC is a family of serine/threonine kinases that play pivotal roles in numerous signaling cascades, regulating processes such as cell growth, differentiation, and apoptosis. mdpi.com The activation of PKC by diC8 derived from DiC8-PC demonstrates a direct link between this exogenous phospholipid and the modulation of critical intracellular signaling pathways. nih.govnih.gov
Table 2: DiC8-PC in Intracellular Signaling
| Enzyme | Reaction | Product | Signaling Role | Reference |
|---|---|---|---|---|
| Phospholipase D (PLD) | DiC8-PC Hydrolysis | Phosphatidic Acid (PA) | Acts as a lipid second messenger. | nih.govwikipedia.org |
| Phospholipase C (PLC) / Phospholipase D (PLD) pathway | DiC8-PC Metabolism | sn-1,2-dioctanoylglycerol (diC8) | Intracellular activator of Protein Kinase C (PKC). | nih.govnih.gov |
Advanced Research Applications and Methodologies Utilizing Dic8 Pc
Design and Application of Lipid Nanoparticle Formulations
Lipid nanoparticles (LNPs) have emerged as versatile carriers for a wide range of therapeutic molecules. DiC8-PC plays a crucial role as a stabilizer and emulsifier in these formulations, contributing to their stability and enhancing the solubility and bioavailability of encapsulated drugs. medchemexpress.com
Encapsulation and Delivery of Bioactive Molecules
The unique chemical structure of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine enables the formation of stable lipid bilayers and vesicles, which are essential for the effective encapsulation and targeted delivery of bioactive molecules. medchemexpress.com Its role as a stabilizer and emulsifier within liposome (B1194612) formulations is critical for improving the solubility and subsequent bioavailability of various drugs. medchemexpress.com These formulations are designed to protect the encapsulated therapeutic agents from degradation and facilitate their transport to specific sites within the body.
Role in Creating Discoidal Lipid Nanoparticle Structures
Discoidal lipid nanoparticles, often referred to as nanodiscs, represent a specialized form of LNP that provides a native-like membrane environment for studying membrane proteins. While research has explored the use of various phospholipids (B1166683) in the formation of these structures, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), the principles of self-assembly are broadly applicable. researchgate.net These nanostructures are typically formed by the self-assembly of a membrane scaffold protein and a phospholipid, such as DiC8-PC, in the presence of a detergent which is later removed. The resulting discoidal structures provide a soluble, stable, and more physiologically relevant environment for membrane-associated proteins compared to traditional detergent micelles.
Investigation in Transdermal Delivery Systems for Bioactive Substances
Transdermal drug delivery offers a non-invasive route for administering therapeutics, aiming to deliver drugs through the skin into the systemic circulation. The outermost layer of the skin, the stratum corneum, presents a significant barrier to the permeation of many molecules. Lipid-based nanocarriers, including those incorporating phospholipids like DiC8-PC, are investigated for their potential to overcome this barrier. These systems can enhance the penetration of bioactive substances by fluidizing the stratum corneum lipids or by acting as carriers that can permeate through the skin layers. The properties of the incorporated lipids, such as chain length and saturation, are critical factors in the effectiveness of these transdermal systems.
In Vitro Cell Culture Models for Permeability and Transport Studies
In vitro cell culture models are indispensable tools for predicting the intestinal absorption and permeability of drug candidates in the early stages of pharmaceutical development.
Utilization of Caco-2 Cell Layers for Transport Evaluation
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying the transport of molecules across the intestinal epithelium. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal wall. nih.gov These cell layers are extensively used to assess the permeability and transport mechanisms of various compounds, including those formulated with lipids like DiC8-PC.
Transport studies using Caco-2 cell monolayers typically involve the application of the test compound to the apical (AP) side and measuring its appearance on the basolateral (BL) side over time, or vice versa, to evaluate both absorption and efflux. The integrity of the cell monolayer is a critical parameter and is routinely monitored by measuring the transepithelial electrical resistance (TEER). Formulations containing DiC8-PC can be evaluated for their ability to enhance the transport of poorly permeable drugs across the Caco-2 monolayer.
Table 1: Key Parameters in Caco-2 Cell Transport Studies
| Parameter | Description | Typical Measurement |
| Apparent Permeability Coefficient (Papp) | A measure of the rate at which a compound crosses the cell monolayer. | Calculated from the flux of the compound across the monolayer and its initial concentration. |
| Transepithelial Electrical Resistance (TEER) | An indicator of the integrity and tightness of the cell monolayer's tight junctions. | Measured in Ohms (Ω) using an epithelial volt-ohmmeter. |
| Efflux Ratio | The ratio of basolateral-to-apical (B-A) Papp to apical-to-basolateral (A-B) Papp. An efflux ratio greater than 2 suggests the involvement of active efflux transporters. | Calculated from bidirectional transport studies. |
Biophysical Characterization Techniques
The unique physicochemical properties of this compound (DiC8-PC), particularly its short acyl chains and resulting high critical micelle concentration, make it a valuable tool in the biophysical characterization of membranes and membrane-associated proteins.
Fluorescence Anisotropy for Membrane Fluidity Assessment
Fluorescence anisotropy is a powerful spectroscopic technique used to measure the rotational mobility of a fluorescent probe embedded within a lipid environment. jasco-global.comresearchgate.net This mobility is directly related to the viscosity and order of its surroundings, often described as membrane fluidity. The principle involves exciting the sample with plane-polarized light, which preferentially excites fluorophores whose absorption dipoles are aligned with the light's polarization vector. The subsequent emission of light will also be polarized; however, rotational diffusion of the probe between absorption and emission leads to depolarization. jasco-global.com By measuring the intensity of emitted light parallel and perpendicular to the excitation plane, the steady-state fluorescence anisotropy (r) can be calculated.
A high anisotropy value indicates that the probe's rotation is restricted, corresponding to a more ordered, less fluid membrane. Conversely, a low anisotropy value signifies greater rotational freedom and a more fluid, disordered environment. researchgate.net Probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives are commonly used for these measurements as they readily partition into the hydrophobic core of lipid assemblies. jasco-global.comresearchgate.net
DiC8-PC, being a short-chain lipid, does not form stable bilayers on its own but rather small, highly dynamic micelles in aqueous solution. This environment is exceptionally fluid. When DiC8-PC is mixed with longer-chain, bilayer-forming phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), it acts as a fluidizing agent, disrupting the ordered packing of the longer acyl chains. Fluorescence anisotropy can precisely quantify this effect. As the molar ratio of DiC8-PC in a DPPC vesicle system is increased, the fluorescence anisotropy of an embedded probe like DPH will decrease, indicating a dose-dependent increase in membrane fluidity. researchgate.net This methodology allows researchers to systematically study how perturbations, such as the introduction of short-chain lipids, affect the physical state of model membranes. nih.govhitachi-hightech.com
| Lipid Composition (molar ratio) | Fluorescence Anisotropy (r) of DPH | Interpretation |
|---|---|---|
| 100% DPPC | 0.280 | High Order / Low Fluidity |
| 90% DPPC / 10% DiC8-PC | 0.235 | Increased Fluidity |
| 75% DPPC / 25% DiC8-PC | 0.170 | Significant Increase in Fluidity |
Solution NMR Spectroscopy for Protein-Lipid Interaction Dynamics
Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure, dynamics, and interactions of biological macromolecules at atomic resolution. springernature.com However, its application to integral membrane proteins is challenging because these proteins are typically large and insoluble in aqueous buffers, leading to very slow tumbling rates and extremely broad, uninformative NMR signals.
DiC8-PC is instrumental in overcoming this hurdle. Due to its detergent-like properties, it can form small, stable micelles that serve as a membrane-mimetic environment. nih.gov These micelles can solubilize membrane proteins, creating a protein-lipid complex that is small enough to tumble sufficiently rapidly in solution for high-resolution NMR analysis. nih.gov A closely related short-chain lipid, dihexanoyl-sn-glycero-3-phosphocholine (DHPC), has been successfully used to reconstitute membrane proteins for detailed structural and interaction studies, establishing a clear precedent for the utility of DiC8-PC in this context. nih.gov
In a typical experiment, a ¹⁵N-labeled membrane protein is incorporated into DiC8-PC micelles. A two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) or transverse relaxation-optimized spectroscopy (TROSY) spectrum is recorded, which yields a unique signal for each backbone amide in the protein. Upon interaction with a binding partner, such as another lipid molecule, a substrate, or a drug, changes in the chemical environment of amino acid residues at the interaction interface will cause their corresponding signals in the spectrum to shift. This phenomenon, known as chemical shift perturbation (CSP), allows for the precise mapping of binding sites on the protein surface. By titrating a ligand and monitoring the CSPs, one can also determine the binding affinity (dissociation constant, K_D). nih.gov This approach provides invaluable dynamic information about the specificity and mechanism of protein-lipid interactions within a native-like, albeit simplified, membrane context. nih.govvanderwellab.org
| Residue Number | Amino Acid | CSP (ppm) upon Ligand Binding | Location in Protein |
|---|---|---|---|
| 25 | Leucine | 0.01 | Core |
| 68 | Valine | 0.35 | Binding Pocket |
| 69 | Alanine | 0.41 | Binding Pocket |
| 72 | Arginine | 0.29 | Binding Pocket |
| 110 | Serine | 0.03 | Exposed Loop |
Applications in Lipidomics Research
Lipidomics aims to identify and quantify the entire complement of lipids (the lipidome) in a biological system. nih.govuzh.ch Mass spectrometry (MS) is the central analytical platform for this field, offering high sensitivity and specificity for resolving complex lipid mixtures. researchgate.net
Use as a Reference Standard in Mass Spectrometry-Based Lipid Analysis
Accurate quantification is a major challenge in MS-based lipidomics due to variations in ionization efficiency among different lipid species and potential sample loss during extraction and processing. To correct for these variables, internal standards are indispensable. researchgate.net An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the mass spectrometer, typically due to a difference in mass. researchgate.net
DiC8-PC serves as an excellent internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes. Its utility stems from several key characteristics:
Defined Structure: As a synthetic compound, it has a known, high-purity structure and a precise molecular weight (C₂₄H₄₈NO₈P, 509.61 g/mol ). larodan.com
Unique Mass: The two 8-carbon saturated acyl chains (8:0) give it a distinct mass that is generally lower than that of most endogenous, long-chain phospholipids found in mammalian cells, thus minimizing the risk of isobaric overlap in the mass spectrum. mdpi.com
Chemical Similarity: It shares the same phosphocholine (B91661) headgroup as all other PC lipids, ensuring that it behaves similarly during the extraction process and has comparable ionization properties in electrospray ionization (ESI) MS.
In a typical quantitative lipidomics workflow, a precise amount of DiC8-PC is added ("spiked") into a biological sample before lipid extraction. mdpi.com During MS analysis, the signal intensity of each endogenous lipid to be quantified is measured and then normalized to the signal intensity of the DiC8-PC standard. This ratioing corrects for experimental variability, enabling accurate and reproducible quantification of lipid levels across different samples. nih.gov
| Analyte | Sample | Raw MS Signal Intensity (arbitrary units) | Normalized Intensity (Analyte/Standard) | Calculated Concentration (pmol) |
|---|---|---|---|---|
| DiC8-PC (Standard) | Control | 1,250,000 | - | 100 (spiked amount) |
| PC(16:0/18:1) | Control | 2,875,000 | 2.30 | 230 |
| DiC8-PC (Standard) | Treated | 1,100,000 | - | 100 (spiked amount) |
| PC(16:0/18:1) | Treated | 1,815,000 | 1.65 | 165 |
Future Perspectives and Emerging Avenues in Dic8 Pc Research
Potential for Developing Novel Permeabilization Enhancers and P-gp Modulators
The ability of certain excipients to modulate drug efflux pumps, such as P-glycoprotein (P-gp), is a critical strategy for overcoming multidrug resistance (MDR) in cancer therapy and improving the oral bioavailability of many drugs. nih.govplos.org P-gp is a membrane-bound transporter that actively extrudes a wide range of xenobiotics from cells, reducing intracellular drug concentrations and therapeutic efficacy. nih.gov Future research is poised to investigate DiC8-PC as a novel permeabilization enhancer and P-gp modulator.
The mechanisms by which surfactants and lipids inhibit P-gp are thought to involve competitive inhibition, alteration of membrane fluidity, or modulation of the pump's ATPase activity. nih.govresearchgate.net For instance, the nonionic surfactant Vitamin E TPGS has been shown to inhibit P-gp, with studies suggesting that inhibition of ATPase activity is a key factor in its mechanism. nih.govnih.gov Molecular docking and simulation studies on TPGS and its derivatives suggest that these molecules can block the ATP binding sites of P-gp, thereby inhibiting its function. rsc.org
Given DiC8-PC's nature as a surfactant-like phospholipid, it is hypothesized that it could similarly influence the lipid microenvironment of the cell membrane. This alteration could affect the conformational dynamics and function of integral membrane proteins like P-gp. Future studies could focus on:
Investigating Direct ATPase Inhibition: Determining if DiC8-PC or its metabolites directly interact with the ATP-binding domains of P-gp.
Analyzing Membrane Fluidity Changes: Quantifying the effect of DiC8-PC incorporation into cancer cell membranes and correlating these changes with P-gp activity.
Structure-Activity Relationship Studies: Synthesizing and testing analogues of DiC8-PC with varied acyl chain lengths or head group modifications to optimize P-gp inhibitory activity.
The development of DiC8-PC-based formulations could offer a biocompatible approach to reverse MDR and enhance the efficacy of existing chemotherapeutic agents. nih.gov
Integration into Advanced Biophysical Modeling and Simulation Studies
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the behavior of lipid systems at an atomic level. nih.govnih.gov These simulations can provide detailed insights into the formation of lipid aggregates, their interaction with other molecules, and their influence on membrane properties. The future integration of DiC8-PC into such advanced modeling studies represents a significant avenue of research.
MD simulations can be employed to model the self-assembly of DiC8-PC molecules in aqueous solutions, predicting the structure and dynamics of the micelles they form. nih.govnih.gov This is crucial for understanding how these nanostructures encapsulate hydrophobic drugs. Furthermore, simulations can elucidate the mechanism by which DiC8-PC enhances membrane permeability. By modeling the interaction of DiC8-PC molecules with a model lipid bilayer, researchers can observe how they insert into the membrane, induce local disorder, or create transient pores that facilitate drug passage. wpmucdn.com
Key research questions that can be addressed using biophysical modeling include:
The precise energetics and kinetics of DiC8-PC micelle formation. researchgate.net
The partitioning behavior of DiC8-PC between the aqueous phase and a complex biological membrane.
The conformational changes induced in membrane proteins, like ion channels or transporters, upon interaction with DiC8-PC.
The phase behavior of mixed lipid systems containing DiC8-PC and other endogenous phospholipids (B1166683), which is critical for designing stable lipid-based drug carriers. researchgate.net
These computational studies, validated by experimental techniques like NMR spectroscopy or small-angle X-ray scattering, will accelerate the rational design of DiC8-PC-based technologies. nih.gov
Table 1: Potential Applications of Molecular Dynamics (MD) Simulations in DiC8-PC Research
| Research Area | Specific MD Simulation Application | Potential Insights Gained |
| Permeabilization Enhancement | Modeling the interaction of DiC8-PC monomers/micelles with a model cell membrane (e.g., DPPC bilayer). | Elucidation of pore formation, lipid extraction, and membrane fluidization mechanisms at the atomic level. |
| P-gp Modulation | Simulating a P-gp protein embedded in a lipid bilayer with and without the presence of DiC8-PC. | Understanding conformational changes in P-gp, alterations in the lipid annulus, and potential blocking of drug-binding sites. |
| Drug Delivery Formulation | Simulating the self-assembly of DiC8-PC with a model drug to form micelles or liposomes. | Predicting drug loading capacity, localization of the drug within the carrier, and stability of the formulation. |
| Biocompatibility | Modeling the interaction of DiC8-PC aggregates with various biological components, such as serum proteins. | Assessing the stability of DiC8-PC-based systems in a biological environment and predicting potential interactions. |
Exploration of Undiscovered Biological Roles and Pathophysiological Implications
While extensively used as a synthetic lipid in research and formulation, the potential endogenous roles and pathophysiological implications of short-chain phosphatidylcholines like DiC8-PC are largely unexplored. Phosphatidylcholines and their metabolites are known to be integral to cell signaling, proliferation, and survival. nih.govpreprints.org Alterations in phosphatidylcholine metabolism are a hallmark of cancer, where enhanced synthesis provides precursors for new membranes and signaling molecules. nih.gov
Future research could investigate whether short-chain species like DiC8-PC exist in vivo and what roles they might play. Potential areas of exploration include:
Lipid Signaling: Phospholipids can be converted into potent signaling molecules. vaia.com Investigating whether DiC8-PC can be a substrate for enzymes like phospholipases to generate novel second messengers is a promising avenue. The gut microbiota is known to influence host lipid metabolism by producing bioactive metabolites like short-chain fatty acids; exploring a potential microbial origin or modification pathway for short-chain phospholipids is another intriguing possibility. preprints.org
Metabolic Pathways: Advanced analytical techniques could be used to search for DiC8-PC and its metabolic byproducts in various tissues under normal and disease states. nih.govnih.gov This could reveal previously unknown metabolic pathways or link the presence of such lipids to specific pathologies.
Membrane Modulation: The physical properties of cell membranes are tightly regulated by their lipid composition. nih.govmdpi.com The transient formation of short-chain phospholipids could be a mechanism to locally modulate membrane curvature or fluidity, thereby influencing protein function and signaling events. For instance, pathogens are known to manipulate host glycerophospholipid metabolism to promote infection and evade the immune system. preprints.org
Uncovering natural biological roles for DiC8-PC or similar molecules would open up entirely new fields of study, potentially identifying them as biomarkers or therapeutic targets for various diseases.
Advancements in Targeted Drug Delivery Systems Using DiC8-PC Based Formulations
The use of lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, is a well-established strategy for improving the therapeutic index of drugs. medchemexpress.comnih.gov These systems can protect drugs from degradation, alter their pharmacokinetic profiles, and enable targeted delivery to specific tissues. wpmucdn.com DiC8-PC, with its ability to form stable vesicles and act as an emulsifier, is a valuable component in the development of next-generation drug delivery systems. medchemexpress.com
Future advancements will likely focus on creating more sophisticated, multi-functional nanoparticles that utilize DiC8-PC. One major area of development is in targeted delivery to tumors. By modifying the surface of DiC8-PC-containing liposomes with specific ligands (e.g., antibodies, peptides), these nanoparticles can be directed to receptors overexpressed on cancer cells, increasing drug accumulation at the tumor site and reducing off-target toxicity. nih.govsemanticscholar.org
Another critical challenge in pharmacology is delivering therapeutics across the blood-brain barrier (BBB) to treat neurological diseases. nih.govmdpi.com Lipid-based nanoparticles offer a promising platform to overcome this obstacle. nih.gov Future research could explore DiC8-PC-based nanoformulations designed for brain delivery. Strategies include:
Receptor-Mediated Transcytosis: Functionalizing nanoparticles with ligands that bind to receptors (e.g., transferrin receptor) on the BBB to trigger transport into the brain. mdpi.com
Adsorptive-Mediated Transcytosis: Engineering nanoparticles with a positive surface charge to facilitate electrostatic interactions with the negatively charged BBB surface, inducing uptake. nih.gov
Nose-to-Brain Delivery: Developing DiC8-PC based formulations for intranasal administration, a minimally invasive route that can bypass the BBB. ascendiacdmo.com
The combination of DiC8-PC's formulation properties with advanced targeting strategies holds immense potential for creating highly effective therapies for cancer, neurodegenerative disorders, and other challenging diseases. researchgate.netnih.govgoogle.com
Table 2: Research Findings on Phospholipid-Based Targeted Drug Delivery
| Delivery System Component | Target/Application | Key Finding/Advancement | Reference(s) |
| Phosphatidylethanolamine (PE), DSPC, Cholesterol, DSPE-PEG-2000 | Tumor-Targeted Delivery | Development of radiation-triggered liposomes (RTLs) that release their payload upon exposure to X-rays, enhancing tumor growth delay in vivo. | researchgate.netnih.gov |
| HSPC, Cholesterol, DSPE-PEG2000 | Breast Cancer | Doxil®, an FDA-approved PEGylated liposomal doxorubicin, reduces cardiotoxicity and increases circulation time. | nih.govsemanticscholar.org |
| Various Phospholipids | Brain Delivery | Nanoparticles can be functionalized with ligands to engage with BBB transporters or receptors, enabling active transport into the brain. | nih.govmdpi.com |
| Cationic Lipids | Brain Tumor Therapy | Cationic liposomes showed enhanced transfection of neuronal cells and improved brain delivery of paclitaxel (B517696) in rodents. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1,2-Dioctanoyl-sn-glycero-3-phosphocholine?
- Methodology :
- Synthesis : Acylation of sn-glycero-3-phosphocholine using octanoyl chloride under anhydrous conditions, followed by selective protection/deprotection steps to ensure regioselectivity at the sn-1 and sn-2 positions .
- Purification : Column chromatography (silica gel, chloroform/methanol/water mixtures) to isolate the target compound. HPLC (C18 reverse-phase column) can confirm purity (>95%) .
Q. How can researchers validate the structural integrity and purity of this phospholipid?
- Analytical Techniques :
- Mass Spectrometry (MS) : Confirm molecular weight (509.61 g/mol) and detect impurities .
- NMR Spectroscopy : Resolve acyl chain positions (sn-1 vs. sn-2) and assess headgroup integrity .
- HPLC : Quantify purity using a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid, comparing retention times to standards .
Q. What are the optimal storage conditions to maintain stability?
- Storage : Store lyophilized powder at −20°C under inert gas (argon/nitrogen) to prevent oxidation. For short-term use, dissolve in chloroform/methanol (2:1 v/v) and store at −20°C .
Advanced Research Questions
Q. How does the phase behavior of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine differ in mixed lipid bilayers?
- Experimental Design :
- Prepare unilamellar vesicles (ULVs) via extrusion or sonication. Mix with longer-chain phospholipids (e.g., DPPC) to study domain formation.
- Use differential scanning calorimetry (DSC) to measure phase transition temperatures (). Shorter octanoyl chains () reduce compared to analogs, favoring fluid-phase coexistence .
Q. What experimental strategies resolve contradictions in reported phase transition temperatures for this phospholipid?
- Critical Factors :
- Hydration Level : Ensure consistent water content (e.g., 20-30% w/w) during DSC, as dehydration artificially elevates .
- Cooling Rate : Standardize cooling rates (e.g., 1°C/min) to avoid metastable states. Rapid cooling (>1°C/min) may trap domains in non-equilibrium configurations .
Q. How does 1,2-Dioctanoyl-sn-glycero-3-phosphocholine interact with membrane proteins in reconstitution studies?
- Methodology :
- Protein Incorporation : Use detergent-mediated reconstitution (e.g., β-DDM) followed by size-exclusion chromatography to isolate proteoliposomes .
- Functional Assays : Measure ion channel activity via planar lipid bilayer electrophysiology or fluorescence-based transport assays .
- Challenges : Short acyl chains may destabilize transmembrane domains; optimize lipid-to-protein ratios to maintain functionality.
Q. What advanced spectroscopic techniques characterize dynamic behavior in lipid bilayers containing this phospholipid?
- Techniques :
- Electron Spin Resonance (ESR) : Use spin-labeled analogs (e.g., 7,6-PC) to probe rotational diffusion and membrane fluidity. For octanoyl chains, expect faster reorientation rates () compared to saturated chains .
- Solid-State NMR : Resolve headgroup orientation and acyl chain packing using P and C magic-angle spinning (MAS) experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
